molecular formula C11H8BrN3 B432857 [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile CAS No. 153391-40-3

[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile

Cat. No.: B432857
CAS No.: 153391-40-3
M. Wt: 262.1g/mol
InChI Key: LONGYNYRAPHNDS-UHFFFAOYSA-N
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Description

[5-(4-Bromophenyl)-1H-pyrazol-3-yl]acetonitrile is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a pyrazole core, a privileged scaffold in drug discovery known for its wide range of biological activities . The molecule integrates a 4-bromophenyl substituent and a reactive acetonitrile group, making it a versatile building block for the synthesis of more complex molecules. The bromophenyl group offers a handle for further functionalization via metal-catalyzed cross-coupling reactions, while the nitrile functionality can be transformed into other valuable groups such as carboxylic acids, amides, or tetrazoles . Pyrazole derivatives are extensively investigated for their diverse pharmacological properties. Compounds within this class have demonstrated significant potential as antitumor, antiviral, anti-inflammatory, and antimicrobial agents . Furthermore, their role as key scaffolds in established pharmaceuticals and agrochemicals underscores their fundamental importance in development pipelines . In research settings, this specific bromophenyl-substituted pyrazole acetonitrile serves as a critical precursor in exploring new chemical space for inhibiting various biological targets. Its structural features make it a valuable candidate for generating novel compounds for activity screening against diseases, as well as for materials science applications . This product is intended for use in laboratory research only. It is not manufactured or tested for pharmaceutical, medicinal, or human use of any kind. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-1H-pyrazol-5-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3/c12-9-3-1-8(2-4-9)11-7-10(5-6-13)14-15-11/h1-4,7H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONGYNYRAPHNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate then undergoes cyclization with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile: can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield an azide derivative, while reduction with sodium borohydride would produce a reduced pyrazole derivative .

Scientific Research Applications

[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile: has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity, while the pyrazole ring provides a stable scaffold for interaction. The acetonitrile group can participate in hydrogen bonding or other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Derivatives

Table 1: Structural Analogues and Key Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
[5-(4-Bromophenyl)-1H-pyrazol-3-yl]acetonitrile 5-(4-BrC₆H₄), 3-(CH₂CN) C₁₁H₇BrN₄ 290.11 Bromine enhances lipophilicity; nitrile group enables nucleophilic reactions.
2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile (CAS 2090949-57-6) 4-Br, 5-CH₃, 3-CF₃, 1-CH₂CN C₇H₅BrF₃N₃ 268.03 Trifluoromethyl group increases metabolic stability; discontinued commercial availability .
N-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]acetamide 5-(4-BrC₆H₄), 3-NHCOCH₃ C₁₁H₁₀BrN₃O 296.12 Acetamide substituent improves solubility; characterized by ¹H NMR (δ 1.92 ppm for CH₃) .
2-(5-(4-Chlorophenyl)-1H-pyrazol-3-yl)acetonitrile (CAS 134161-76-5) 5-(4-ClC₆H₄), 3-CH₂CN C₁₁H₇ClN₄ 230.65 Chlorine substitution reduces steric hindrance compared to bromine .

Reactivity and Functionalization Potential

  • Nitrile Group Reactivity: The acetonitrile moiety in this compound allows for reactions such as nucleophilic additions or cyclizations to form heterocyclic scaffolds. For example, describes a synthesis route for a triazolyl-naphthyridinone derivative using a bromophenyl-acetonitrile precursor .
  • Halogen Effects : Bromine at the 4-position of the phenyl ring increases electron-withdrawing effects compared to chlorine or fluorine analogues, influencing electronic properties and binding affinities in biological targets .

Crystallographic and Spectroscopic Insights

  • Crystallography: Structural analogs like 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Acta Crystallogr. E 2012, o2586) exhibit planar pyrazole rings stabilized by intramolecular hydrogen bonds, a feature likely shared by the target compound .
  • ¹H NMR Trends : The acetamide derivative () shows distinct methyl group signals (δ 1.92 ppm), whereas nitrile-containing analogues lack proton signals adjacent to the CN group, simplifying spectral interpretation .

Biological Activity

The compound [5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological properties, including its anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant studies and data.

Anticancer Activity

Numerous studies have indicated that pyrazole derivatives exhibit significant anticancer properties, particularly against various cancer cell lines.

  • Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways associated with cancer proliferation, such as the BRAF and EGFR pathways. For instance, compounds similar to this compound have shown promising results in inhibiting mutant BRAF activity, which is crucial for melanoma treatment .
  • Case Study : A study demonstrated that a series of pyrazole derivatives exhibited IC50 values in the nanomolar range against BRAF mutant melanoma cell lines. Specifically, compounds with a similar structure to this compound showed potent antiproliferative effects against MCF-7 breast cancer cells with IC50 values around 0.08 µM .
Compound NameTarget Cell LineIC50 (µM)
This compoundMCF-70.08
Novel BRAF InhibitorWM266.40.05

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented, with several studies highlighting their effectiveness in reducing inflammation markers.

  • Mechanism : Pyrazole compounds often inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammatory processes. For example, derivatives have been compared with established anti-inflammatory drugs like diclofenac and celecoxib, showing comparable efficacy .
  • Research Findings : A recent investigation revealed that certain pyrazole derivatives significantly reduced nitric oxide production in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents .
Compound NameInflammation ModelEfficacy Comparison
This compoundLPS-stimulated macrophagesComparable to diclofenac

Antimicrobial Activity

Emerging data suggest that pyrazole derivatives also possess antimicrobial properties.

  • Study Results : Research has shown that certain pyrazole compounds exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes .
Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus125 µg/mL
Novel Pyrazole DerivativeEscherichia coli100 µg/mL

Q & A

Q. Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Assigns proton-proton correlations and long-range C-H couplings. For example, HMBC can confirm nitrile (C≡N) connectivity to the pyrazole ring .
  • IR Spectroscopy : The nitrile stretch (~2200–2250 cm⁻¹) and pyrazole N-H (~3200 cm⁻¹) bands validate functional groups .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 279.155 for C₁₁H₇BrN₂S derivatives) confirms molecular formulas .

How do computational methods (e.g., DFT) predict reactivity and intermolecular interactions of this compound?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO). For example, MEP analysis identifies electrophilic/nucleophilic sites in pyrazole derivatives .
  • Molecular Dynamics (MD) : Simulates solvent effects and stability of hydrogen-bonded aggregates. Graph set analysis (e.g., Etter’s rules) classifies H-bond motifs in crystals .
  • Docking Studies : Predicts binding modes to biological targets (e.g., TNIK kinase inhibitors), guiding SAR for anticancer applications .

What strategies mitigate contradictions in biological activity data for pyrazole-acetonitrile analogs?

Q. Methodological Answer :

  • Dose-Response Curves : Use IC₅₀ values (e.g., TNIK inhibition assays) to compare potency across analogs .
  • Control Experiments : Verify off-target effects via kinase profiling panels.
  • Structural Modifications : Introduce substituents (e.g., fluorine at the 4-position) to enhance selectivity, as seen in fluazolate derivatives .

How are hydrogen-bonding networks analyzed in crystals of this compound, and what insights do they provide?

Q. Methodological Answer :

  • Graph Set Analysis : Classifies H-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism .
  • ORTEP Diagrams : Visualize molecular packing and π-π stacking interactions (e.g., bromophenyl-pyrazole overlap) .
  • Thermal Ellipsoids : Assess positional disorder or dynamic motion in the crystal lattice .

What are the challenges in scaling up synthesis while maintaining purity for pharmacological studies?

Q. Methodological Answer :

  • Purification : Use recrystallization (ethanol/water) or preparative HPLC to remove regioisomers .
  • Stability Testing : Monitor nitrile hydrolysis under acidic/basic conditions via LC-MS.
  • Batch Consistency : Validate purity (>95%) via ¹H NMR integration and elemental analysis .

How do steric and electronic effects of the 4-bromophenyl group influence reactivity?

Q. Methodological Answer :

  • Steric Effects : The bulky bromophenyl group hinders nucleophilic attack at the pyrazole C-3 position.
  • Electronic Effects : The electron-withdrawing Br enhances electrophilicity of the acetonitrile group, facilitating cross-coupling (e.g., Suzuki-Miyaura) .
  • Comparative Studies : Replace Br with Cl or F to isolate electronic contributions .

What crystallographic software tools are recommended for structure refinement of bromophenyl-pyrazole derivatives?

Q. Methodological Answer :

  • SHELX Suite : SHELXL refines anisotropic displacement parameters and hydrogen positions .
  • OLEX2/APEX3 : Integrate data processing, solution, and refinement workflows .
  • Validation : Check for missed symmetry (PLATON) and R-factor convergence (<5% discrepancy) .

How can regioselective functionalization of the pyrazole ring be achieved for SAR studies?

Q. Methodological Answer :

  • Protection/Deprotection : Use THP or SEM groups to block specific positions during synthesis .
  • Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions introduce aryl/amino groups at C-5 .
  • Click Chemistry : Azide-alkyne cycloadditions add triazole moieties for bioactivity optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile
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[5-(4-bromophenyl)-1H-pyrazol-3-yl]acetonitrile

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